molecular formula C16H12BrFN2O2 B4899256 3-(5-bromo-2-ethoxyphenyl)-5-(4-fluorophenyl)-1,2,4-oxadiazole

3-(5-bromo-2-ethoxyphenyl)-5-(4-fluorophenyl)-1,2,4-oxadiazole

Cat. No. B4899256
M. Wt: 363.18 g/mol
InChI Key: OUYPTTCLEIJSIU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of oxadiazole derivatives typically involves the condensation of appropriate hydrazides with carboxylic acids or their derivatives under various conditions. For instance, Chandrakantha et al. (2011) synthesized a series of 1,3,4-oxadiazole derivatives by refluxing a mixture of acid hydrazide with different aromatic carboxylic acids in phosphorous oxychloride, demonstrating the versatility of oxadiazole synthesis methodologies (Chandrakantha et al., 2011).

Molecular Structure Analysis

The molecular structure, including bond lengths, angles, and overall geometry of oxadiazole derivatives, can be thoroughly analyzed using spectroscopic methods and density functional theory (DFT) calculations. Dhonnar et al. (2021) reported a detailed DFT study of a related 1,3,4-oxadiazole derivative, providing insights into the compound's stability, reactivity, and electronic properties (Dhonnar et al., 2021).

Chemical Reactions and Properties

Oxadiazole derivatives participate in various chemical reactions due to the reactive nature of the oxadiazole ring. These reactions can be exploited to modify the compound's chemical structure and introduce new functional groups, enhancing its properties and potential applications. The solid-state acetylation of 2-amino-5-(4-fluorophenyl)-1,3,4-oxadiazole by Dymshits and Rublewa (1996) illustrates the reactivity of oxadiazole derivatives, leading to the formation of mono- and diacetyl derivatives (Dymshits & Rublewa, 1996).

Physical Properties Analysis

The physical properties of oxadiazole derivatives, such as melting points, boiling points, and solubility, are influenced by the nature of the substituents attached to the oxadiazole ring. These properties are critical for determining the compound's applicability in different fields, including materials science and pharmaceuticals.

Chemical Properties Analysis

The chemical properties of oxadiazole derivatives, including acidity, basicity, and reactivity towards various reagents, are key factors in their utility as intermediates in organic synthesis and their biological activities. The excited-state acidity of bifunctional molecules containing the oxadiazole ring highlights the compound's potential in photophysical applications (Pereira et al., 1984).

properties

IUPAC Name

3-(5-bromo-2-ethoxyphenyl)-5-(4-fluorophenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12BrFN2O2/c1-2-21-14-8-5-11(17)9-13(14)15-19-16(22-20-15)10-3-6-12(18)7-4-10/h3-9H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUYPTTCLEIJSIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)Br)C2=NOC(=N2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12BrFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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